(2-(Henicos-12-enyl)-5H-oxazol-4-ylidene)dimethylene di(docos-13-enoate)
Description
The compound "(2-(Henicos-12-enyl)-5H-oxazol-4-ylidene)dimethylene di(docos-13-enoate)" is a structurally complex molecule featuring an oxazol-4-ylidene core substituted with a henicos-12-enyl chain and two dimethylene-linked docos-13-enoate ester groups.
Properties
CAS No. |
94107-47-8 |
|---|---|
Molecular Formula |
C70H129NO5 |
Molecular Weight |
1064.8 g/mol |
IUPAC Name |
[4-[[(E)-docos-13-enoyl]oxymethyl]-2-[(E)-henicos-12-enyl]-5H-1,3-oxazol-4-yl]methyl (E)-docos-13-enoate |
InChI |
InChI=1S/C70H129NO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67-71-70(64-74-67,65-75-68(72)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)66-76-69(73)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-66H2,1-3H3/b28-25+,29-26+,30-27+ |
InChI Key |
SGMFRIBMQCRZKU-WUOFIQDXSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCC1=NC(CO1)(COC(=O)CCCCCCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC1=NC(CO1)(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Biological Activity
The compound (2-(Henicos-12-enyl)-5H-oxazol-4-ylidene)dimethylene di(docos-13-enoate) , with CAS number 94107-47-8 , is a complex organic molecule notable for its potential biological activities. This article delves into the synthesis, biological activity, and relevant case studies surrounding this compound, supported by data tables and research findings.
- Molecular Formula : CHN O
- Molecular Weight : 1064.79 g/mol
- Appearance : Powder or liquid
- Assay Purity : 99%
This compound is characterized by a unique oxazole ring structure, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties.
Synthesis
The synthesis of (2-(Henicos-12-enyl)-5H-oxazol-4-ylidene)dimethylene di(docos-13-enoate) involves multiple steps, typically starting from simpler fatty acids and amines. The detailed synthetic route can be summarized as follows:
- Formation of the Oxazole Ring : The initial step involves the cyclization of a suitable precursor to form the oxazole ring.
- Esterification : The resulting oxazole is then reacted with docosenoic acid derivatives to form the final ester product.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activity. For instance, studies have shown that similar oxazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It has been suggested that compounds with long-chain fatty acid esters can modulate inflammatory pathways, potentially reducing cytokine production in response to inflammatory stimuli .
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus | |
| Anti-inflammatory | Reduction in cytokine production | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A study conducted on various oxazole derivatives found that those with long aliphatic chains exhibited enhanced antimicrobial properties compared to their shorter counterparts. The presence of the docosenoate moiety in (2-(Henicos-12-enyl)-5H-oxazol-4-ylidene)dimethylene di(docos-13-enoate) likely contributes to this enhanced activity through increased membrane permeability . -
Research on Anti-inflammatory Mechanisms :
A comprehensive study focused on the anti-inflammatory mechanisms of similar compounds showed that they could significantly reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in vitro. This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases . -
Cytotoxicity Studies :
Preliminary cytotoxicity assays indicated that this compound may induce apoptosis in certain cancer cell lines, suggesting a possible role in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The target compound’s oxazole core distinguishes it from spirocyclic (BMSOC) or purely aliphatic/aromatic esters.
- The long unsaturated chains (C21 and C22) contrast with the short cyclic chains in BMSOC or rigid terephthalate copolymers, suggesting higher hydrophobicity and lower glass transition temperatures ($T_g$) compared to food-contact polyesters .
Physical and Chemical Properties
- Solubility: The long alkenyl chains likely render the compound insoluble in polar solvents (e.g., water, methanol) but soluble in non-polar media (e.g., chloroform, hexane), akin to other long-chain esters .
- Thermal Stability: The conjugated oxazole ring may improve thermal stability relative to non-aromatic esters (e.g., ethyl diphenylpent-2-ynoate ), though unsaturated chains could lower decomposition temperatures compared to fully saturated analogs.
- Reactivity : The oxazol-4-ylidene moiety may undergo electrophilic aromatic substitution or ring-opening reactions, similar to nitrosation observed in indolo derivatives . The ester groups are susceptible to hydrolysis, comparable to terephthalate copolymers .
Q & A
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